molecular formula C8H7N3O6 B2517326 Methyl 4-amino-3,5-dinitrobenzoate CAS No. 54226-20-9

Methyl 4-amino-3,5-dinitrobenzoate

Cat. No.: B2517326
CAS No.: 54226-20-9
M. Wt: 241.159
InChI Key: PXMURBICUSFNIK-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an amino group and two nitro groups attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3,5-dinitrobenzoate can be synthesized through a multi-step process starting from 3,5-dinitrobenzoic acid. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a metal catalyst, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Nucleophiles: Ammonia, alkylamines.

Major Products Formed

    Reduction: Formation of methyl 4,3,5-triaminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Comparison with Similar Compounds

Methyl 4-amino-3,5-dinitrobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-amino-3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMURBICUSFNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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